molecular formula C4H3Cl3N4 B13525659 2,3,5-Trichloro-6-hydrazinylpyrazine

2,3,5-Trichloro-6-hydrazinylpyrazine

Cat. No.: B13525659
M. Wt: 213.45 g/mol
InChI Key: BIIAWAMZGVBRAF-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-hydrazinylpyrazine is a chemical compound with the molecular formula C4H3Cl3N4 . It is characterized by the presence of three chlorine atoms and a hydrazinyl group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-hydrazinylpyrazine typically involves the chlorination of pyrazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2,3,5-trichloropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-hydrazinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyrazines .

Scientific Research Applications

2,3,5-Trichloro-6-hydrazinylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyrazine: Lacks the hydrazinyl group but shares the trichloropyrazine core.

    2,3,6-Trichloropyrazine: Similar structure with chlorine atoms at different positions.

    2,3,5-Trichloro-6-methylpyrazine: Contains a methyl group instead of a hydrazinyl group.

Uniqueness

2,3,5-Trichloro-6-hydrazinylpyrazine is unique due to the presence of both trichloro and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H3Cl3N4

Molecular Weight

213.45 g/mol

IUPAC Name

(3,5,6-trichloropyrazin-2-yl)hydrazine

InChI

InChI=1S/C4H3Cl3N4/c5-1-2(6)10-4(11-8)3(7)9-1/h8H2,(H,10,11)

InChI Key

BIIAWAMZGVBRAF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)Cl)NN

Origin of Product

United States

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